molecular formula C15H15N3O2 B061392 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 175203-47-1

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B061392
M. Wt: 269.3 g/mol
InChI Key: CGYSBPLTCJYBOI-UHFFFAOYSA-N
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Description

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C15H15N3O212.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research or consultation with a chemist may be necessary for this information.



Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Further research or consultation with a chemist may be necessary for this information.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.298 Da2. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the sources I have access to3.


Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of tetrahydropyrimidine derivatives, including compounds similar to "3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile," have been a subject of research due to their wide range of biological activities. For instance, Gondkar, Deshmukh, and Chaudhari (2013) reported the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives, emphasizing their in-vitro anti-inflammatory activity. The study outlined a novel synthesis procedure and demonstrated that these compounds exhibit potent in-vitro anti-inflammatory effects, suggesting their potential as leads for anti-inflammatory drugs Gondkar, Deshmukh, & Chaudhari, 2013.

Biological Activities

The investigation into the biological activities of tetrahydropyrimidine derivatives and related compounds has revealed their potential in various therapeutic applications:

  • Anti-inflammatory Activity: The aforementioned study by Gondkar et al. highlighted the anti-inflammatory potential of tetrahydropyrimidine derivatives, suggesting their utility in designing anti-inflammatory agents.
  • Synthesis of Pyrano[2,3-d]pyrimidine Derivatives: Parmar, Vala, and Patel (2023) discussed the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, underlining their applicability in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications Parmar, Vala, & Patel, 2023.
  • Optoelectronic Materials: Lipunova, Nosova, Charushin, and Chupakhin (2018) reviewed the synthesis and application of quinazoline and pyrimidine derivatives for electronic devices, highlighting their potential in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems Lipunova et al., 2018.

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the sources I have access to. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of research and applications involving this compound are not readily available in the sources I have access to. It’s possible that this information is not yet known or has not been made publicly available.


Please note that this analysis is based on the information available to me and may not be comprehensive. For a more detailed analysis, please consult a chemist or a relevant expert in the field.


properties

IUPAC Name

3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(2)17-10-13(8-16)14(19)18(15(17)20)9-12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYSBPLTCJYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381302
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

CAS RN

175203-47-1
Record name 1,2,3,4-Tetrahydro-1-(1-methylethyl)-2,4-dioxo-3-(phenylmethyl)-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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